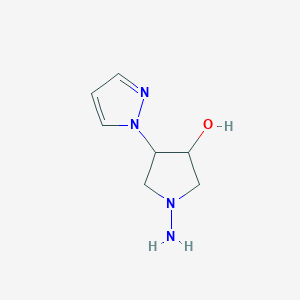

1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Description

1-Amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS: 2098117-11-2) is a heterocyclic compound featuring a pyrrolidin-3-ol core substituted with an amino group at position 1 and a pyrazole ring at position 4. Its molecular formula is C₇H₁₂N₄O (molecular weight: 168.20 g/mol), with the following structural characteristics:

- Pyrrolidine ring: A five-membered saturated nitrogen heterocycle.

- Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms at position 4.

- Hydroxyl group (-OH): At position 3, contributing to solubility and reactivity.

The compound’s InChIKey is FHOPKSXQBDAFOD-UHFFFAOYSA-N, and its SMILES string is OC1CN(CC1N1C=CC=N1)N . While direct pharmacological data for this compound are unavailable in the provided evidence, pyrazole derivatives are widely recognized for applications in agrochemicals (e.g., herbicides like pyrazosulfuron) and pharmaceuticals due to their bioisosteric properties and metabolic stability .

Properties

IUPAC Name |

1-amino-4-pyrazol-1-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-10-4-6(7(12)5-10)11-3-1-2-9-11/h1-3,6-7,12H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOPKSXQBDAFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1N)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry: The compound has shown potential as a lead structure for developing new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.

Material Science: Its unique structure makes it a candidate for use in advanced materials, including polymers and coatings.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol with structurally related compounds:

Key Structural and Functional Differences

Backbone Flexibility: The target compound’s pyrrolidine ring offers rigidity compared to the propan-2-ol linker in 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol . This rigidity may influence binding affinity in enzyme-targeted therapies.

Functional Group Diversity: The hydroxyl group in the target compound and 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol enhances hydrogen-bonding capacity, critical for target engagement in antiviral or antibacterial applications . 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid () contains a carboxylic acid group, which improves solubility but may limit blood-brain barrier penetration compared to the hydroxyl group in the target compound .

Bioactivity and Applications: Pyrazole derivatives like 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid are used in agrochemicals due to their stability and herbicidal activity . The oxadiazole-containing compound from demonstrates how aromatic heterocycles (e.g., oxadiazole, pyridine) enhance binding to kinase targets, a feature absent in the target compound but relevant for drug-discovery benchmarking .

Biological Activity

1-Amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, with the CAS number 2098117-11-2 and a molecular formula of C₇H₁₂N₄O, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole and pyrrolidine moieties. Various synthetic routes have been explored, including:

- Condensation Reactions : Utilizing appropriate precursors to form the pyrazole ring.

- Cyclization : Transforming intermediates into the desired pyrrolidine structure.

- Functional Group Modifications : Adjusting amino and hydroxyl groups to enhance biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral activity. For instance, certain pyrazole derivatives have been shown to inhibit viral replication in vitro, demonstrating potential against various viral strains.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research indicates that related compounds exhibit notable inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. A comparative analysis of various pyrazole derivatives revealed:

| Compound | COX-2 Inhibition (IC50 μg/mL) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | 8.22 |

| Compound B | 0.04 | 9.31 |

| 1-Amino-Pyrazole | TBD | TBD |

These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory efficacy while minimizing gastrointestinal toxicity.

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Study on Anti-inflammatory Activity

A study conducted by Abdellatif et al. synthesized a series of substituted pyrazole derivatives, including this compound. The compounds were screened for their COX inhibitory activities using an enzyme immunoassay kit. The results indicated that several derivatives exhibited significant anti-inflammatory effects with minimal side effects observed in histopathological evaluations of treated animals .

Evaluation of Antiviral Properties

In another investigation focusing on the antiviral potential of pyrazole derivatives, researchers found that specific modifications to the pyrazole ring led to enhanced activity against viral pathogens. The study highlighted the importance of structural optimization in developing effective antiviral agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.